molecular formula C26H24BrN3 B2663119 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline CAS No. 383903-51-3

2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline

Número de catálogo: B2663119
Número CAS: 383903-51-3
Peso molecular: 458.403
Clave InChI: GTFNUSJZWWHPMX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline is a complex organic compound that features a quinazoline core substituted with a bromine atom and a phenyl group, along with a benzylpiperidine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: IBX, Dess-Martin periodinane.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the bromine position.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a quinazoline core substituted with a bromine atom and a phenyl group, alongside a benzylpiperidine moiety. This unique structure allows it to interact with various biological targets, making it a valuable compound for further research.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects in treating neurological disorders and cancers. Its ability to interact with specific molecular targets positions it as a candidate for drug development.

  • Mechanism of Action : The mechanism involves binding to receptors or enzymes, potentially acting as an agonist or antagonist. Understanding its binding affinity is crucial for elucidating its pharmacological effects.

Biological Studies

Research has shown that derivatives of 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline can disrupt RNA repeat complexes associated with diseases like myotonic dystrophy type 2 (DM2). For instance, compounds derived from this scaffold have demonstrated the ability to reduce intron retention and improve splicing defects in DM2 patient-derived fibroblasts .

Case Study: Myotonic Dystrophy Type 2

  • Research Findings : A study indicated that certain derivatives could reduce the number of r(CCUG) repeat–MBNL1 nuclear foci per cell by approximately 30%, correlating with improved splicing events .

Anticancer Activity

Recent studies have identified the compound as a promising scaffold for developing adenosine A2A receptor antagonists, which are relevant in cancer therapy. The introduction of various substituents on the quinazoline core has enhanced antagonist activity against this receptor, indicating its potential in treating tumors .

Case Study: A2A Receptor Antagonism

  • Research Findings : Compounds derived from the quinazoline structure exhibited high affinity for the A2A receptor, with some showing significant antitumor effects in melanoma models .

Data Tables

Application Area Description Key Findings
Medicinal ChemistryPotential therapeutic agent for neurological disorders and cancersMechanism involves interaction with specific receptors or enzymes
Biological StudiesDisruption of RNA repeat complexes in DM2Reduction of r(CCUG) repeat foci by ~30% in treated fibroblasts
Anticancer ActivityDevelopment of A2A receptor antagonistsHigh affinity compounds showing significant antitumor effects

Mecanismo De Acción

The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its pharmacological effects .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline is unique due to its specific substitution pattern and the presence of both the quinazoline core and the benzylpiperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

The compound 2-(4-Benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline is a member of the quinazoline family, which has garnered interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapies. This article compiles data on its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Core Structure : Quinazoline ring system
  • Substituents :
    • A benzyl group at the piperidine nitrogen
    • A bromo group at the C6 position
    • A phenyl group at the C4 position

This unique arrangement of substituents is believed to contribute to its pharmacological properties.

Antagonistic Properties

Recent studies have identified that quinazoline derivatives, including the target compound, exhibit significant antagonistic activity towards adenosine A2A receptors (A2AR), which are implicated in various neurological disorders and cancers. The binding affinity of related compounds has been reported with a KiK_i value as low as 5 nM, indicating high potency in receptor antagonism .

The mechanism by which this compound exerts its effects involves:

  • Binding Affinity : The compound interacts with critical residues within the A2AR binding pocket, forming hydrogen bonds and hydrophobic interactions that enhance its stability and efficacy .
  • Impact on Cellular Pathways : By blocking A2AR, this compound may modulate cyclic AMP levels, thereby influencing downstream signaling pathways associated with neuroprotection and tumor suppression .

Structure-Activity Relationship (SAR) Studies

SAR studies have demonstrated that modifications to the quinazoline core significantly affect biological activity. For instance, substituents at the C2 position and variations in the phenyl group can enhance receptor affinity and selectivity. Table 1 summarizes key findings from these studies.

CompoundSubstituentKiK_i (nM)Activity Type
Compound ANone20Weak antagonist
Compound BFuran5Strong antagonist
Compound CBenzyl10Moderate antagonist
Target Compound Benzyl + Bromo5 Strong antagonist

Case Studies

Several case studies have highlighted the therapeutic potential of quinazoline derivatives in treating myotonic dystrophy type 2 (DM2) by targeting RNA repeat expansions. The compound has shown promise in disrupting r(CCUG) repeat-MBNL1 complexes, thereby rescuing splicing errors associated with DM2. In vitro studies demonstrated a reduction in intron retention levels upon treatment with quinazoline derivatives, indicating their potential role as therapeutic agents .

In another study focusing on leukemia cell lines, related compounds exhibited cytotoxic effects against multiple lines including K562 and HL60. The observed IC50 values were below 50 µM for several derivatives, suggesting potent anti-cancer activity .

Propiedades

IUPAC Name

2-(4-benzylpiperidin-1-yl)-6-bromo-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24BrN3/c27-22-11-12-24-23(18-22)25(21-9-5-2-6-10-21)29-26(28-24)30-15-13-20(14-16-30)17-19-7-3-1-4-8-19/h1-12,18,20H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFNUSJZWWHPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.